molecular formula C16H13BrN2O B2694447 4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 688057-71-8

4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2694447
CAS RN: 688057-71-8
M. Wt: 329.197
InChI Key: DJBYERSTFKQSRP-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one” is a derivative of imidazolone, which is a heterocyclic organic compound. The molecule contains a bromophenyl group, a methylphenyl group, and an imidazolone group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazolone ring, which is a five-membered ring containing two nitrogen atoms, and the phenyl rings, which are six-membered carbon rings with alternating double and single bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the imidazolone group could participate in a variety of reactions, including ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzimidazoles : The compound is utilized in the synthesis of 1-substituted benzimidazoles through reactions involving o-Bromophenyl isocyanide and various primary amines, yielding moderate to good results (Lygin & Meijere, 2009).

  • Synthesis of Isoxazolones : It plays a role in the synthesis of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, which subsequently undergo reactions to form imidazo[1,2-a]pyridines and indoles (Khalafy et al., 2002).

Pharmacological Research

  • Antimicrobial Activities : Some derivatives of this compound demonstrate promising antimicrobial activities, including against Mycobacterium tuberculosis, as indicated by microbroth dilution technique results (Güzeldemirci & Küçükbasmacı, 2010).

  • Structural and Molecular Analysis : The crystal structure of related compounds indicates stabilization through intermolecular hydrogen bonds and intramolecular interactions, offering insights into molecular design and potential pharmaceutical applications (Cyrański et al., 2001).

Green Chemistry and Eco-Friendly Synthesis

  • Eco-Friendly Synthesis Methods : This compound has been utilized in green chemistry, particularly in the synthesis of imidazole derivatives under eco-friendly conditions, highlighting the potential for sustainable chemical processes (Hilal & Hanoon, 2019).

Molecular and Crystallography Studies

  • X-Ray Diffraction Studies : The compound's derivatives have been studied using X-ray diffraction, providing valuable data for understanding molecular and crystal structures, which is crucial in drug design and development (Estrada et al., 1987).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for various uses in fields like medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

5-(4-bromophenyl)-3-(3-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-3-2-4-14(9-11)19-10-15(18-16(19)20)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBYERSTFKQSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(NC2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1-(3-methylphenyl)-1,3-dihydro-2H-imidazol-2-one

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